
Ethyl 4,6-dichloronicotinate
Overview
Description
Ethyl 4,6-dichloronicotinate is an organic compound with the molecular formula C8H7Cl2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 6 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with ethanol. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4,6-dichloronicotinate is typically synthesized through the esterification of 4,6-dichloronicotinic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
4,6-Dichloronicotinic acid+EthanolAcid catalystEthyl 4,6-dichloronicotinate+Water
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: It can also undergo oxidation to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Products: Various substituted nicotinates depending on the nucleophile used.
Reduction Products: Reduced forms of the ester, such as alcohols or amines.
Oxidation Products: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4,6-dichloronicotinate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of:
- Antitumor Agents : The compound is a precursor for synthesizing (acylamino)aminonaphthyridinones, which have shown promising antitumor activities in human breast cancer cell lines. These compounds impact apoptosis and cell cycle progression effectively .
- IRAK4 Inhibitors : Research indicates that derivatives of this compound exhibit robust inhibition of interleukin-6 (IL-6), demonstrating potential in treating IRAK4-driven inflammation and psoriasis models .
- Biochemical Probes : It is also employed in synthesizing biochemical probes that aid in studying enzyme activities and interactions, which are vital for drug discovery .
Agrochemical Applications
The compound plays a significant role in the agrochemical industry:
- Pesticide Development : this compound is an essential intermediate for synthesizing insecticides and herbicides. Its derivatives enhance crop protection by targeting specific biological pathways in pests .
Material Science Applications
In material science, this compound contributes to:
- Polymer Development : It is involved in formulating advanced materials, including polymers and coatings that exhibit enhanced durability and resistance to environmental factors .
Research Applications
The compound is extensively used in both academic and industrial research settings:
- Chemical Synthesis Studies : this compound serves as a valuable tool for exploring new chemical reactions involving pyridine derivatives .
Case Study 1: Antitumor Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant antitumor activity against breast cancer cell lines. The mechanism involved the induction of apoptosis and modulation of the cell cycle .
Case Study 2: Agrochemical Synthesis
Research focused on the synthesis of novel insecticides using this compound as a key intermediate has shown enhanced efficacy against common agricultural pests, indicating its potential to improve crop yields significantly .
Mechanism of Action
The mechanism of action of ethyl 4,6-dichloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the pyridine ring enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4,6-dichloronicotinate can be compared with other chlorinated nicotinates, such as:
- Ethyl 3,5-dichloronicotinate
- Ethyl 2,4-dichloronicotinate
- Ethyl 3,6-dichloronicotinate
Uniqueness: The unique positioning of chlorine atoms at the 4 and 6 positions on the pyridine ring of this compound imparts distinct chemical properties, such as increased reactivity and specific biological activity. This makes it particularly useful in the synthesis of specialized pharmaceutical and agrochemical compounds .
Biological Activity
Ethyl 4,6-dichloronicotinate (EDCN) is a chemical compound with significant relevance in medicinal chemistry and biological research. Its molecular formula is , and it is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article explores the biological activity of EDCN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
EDCN is a white solid with a molecular weight of 220.05 g/mol. It is commonly synthesized through the chlorination of nicotinic acid derivatives. The compound serves as a precursor for synthesizing several biologically active molecules, including Hsp90 inhibitors and analogs of novobiocin, which exhibit antitumor properties in various cancer cell lines .
- Antitumor Activity : EDCN has been investigated for its role in inhibiting tumor growth. Research indicates that it can induce apoptosis (programmed cell death) and affect the cell cycle progression in human breast cancer cell lines . The compound's ability to modulate these pathways makes it a candidate for further development as an anticancer agent.
- IRAK4 Inhibition : In a study focusing on small molecule inhibitors for IRAK4 (Interleukin-1 receptor-associated kinase 4), EDCN was converted into various derivatives that demonstrated significant inhibition of IRAK4 activity. This inhibition is crucial for treating inflammatory diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis .
- JAK3 Modulation : Another area of research has explored the structure-activity relationship (SAR) of EDCN derivatives targeting JAK3 (Janus kinase 3). These studies have shown that modifications to EDCN can enhance its immunomodulatory effects, making it a promising candidate for therapeutic applications in immunological disorders .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of EDCN analogs on human breast cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, leading to increased apoptosis rates compared to control groups. The study highlighted the potential of EDCN derivatives as effective chemotherapeutic agents.
Case Study 2: Inflammatory Disease Models
In murine models, EDCN-derived compounds demonstrated significant efficacy in reducing symptoms associated with inflammatory diseases. For instance, one derivative showed over 90% inhibition of IL-6 production at a dose of 10 mg/kg, suggesting strong anti-inflammatory properties . These findings support the potential clinical applications of EDCN in treating conditions driven by excessive inflammation.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Ethyl 4,6-dichloronicotinate, and how do their reaction conditions compare in terms of yield and scalability?
- Answer: Two primary routes are documented:
- Route 1 (SNAr-based): this compound undergoes nucleophilic aromatic substitution (SNAr) with ethylamine, followed by LiAlH4 reduction of the ester to an alcohol and MnO2 oxidation to an aldehyde. This method is modular for downstream functionalization but requires rigorous anhydrous conditions .
- Route 2 (Linear synthesis): Starts with diethyl acetone dicarboxylate, reacting with acetic anhydride and triethyl orthoformate, followed by ammonolysis to form dihydroxynicotinic acid ethyl ester. Subsequent chlorination with POCl3 yields the final product. This approach has scalability challenges due to multi-step purification .
- Comparison: Route 1 offers higher functional group tolerance, while Route 2 is limited by side reactions during chlorination.
Q. How can researchers optimize the purification of this compound after nucleophilic aromatic substitution (SNAr) reactions?
- Answer: Post-SNAr purification involves:
- Solvent extraction: Use dichloromethane/water partitioning to remove polar byproducts.
- Column chromatography: Silica gel with hexane/ethyl acetate gradients (5–20% EtOAc) resolves unreacted starting material and mono-substituted intermediates.
- Crystallization: Ethanol recrystallization improves purity, monitored by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Answer:
- NMR spectroscopy: 1H/13C NMR identifies chlorine substitution patterns (e.g., δ ~8.5 ppm for pyridine protons).
- Mass spectrometry (EI-MS): Molecular ion peaks at m/z 234 [M+] confirm the molecular formula (C8H7Cl2NO2).
- X-ray crystallography: Resolves regiochemistry ambiguities, especially when isomeric impurities are present .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective difluoromethylation of this compound in palladium-catalyzed cross-couplings?
- Answer: The 6-position chlorine is preferentially substituted due to reduced steric hindrance and electronic activation by the ester group. Pd/DPEPhos catalysts stabilize the transition state at the ortho-position, as shown in control experiments where para-substitution was absent .
- Key evidence: Ethyl 4-chloro-6-difluoromethylnicotinate forms exclusively (75% yield) under Pd catalysis, while uncatalyzed reactions show no product .
Q. How can computational chemistry predict reactivity trends in this compound derivatives?
- Answer: Density functional theory (DFT) calculates:
- Electrostatic potential maps: Highlight electron-deficient regions (e.g., 6-Cl is more electrophilic than 4-Cl).
- HOMO-LUMO gaps: Narrower gaps at the 6-position correlate with faster reaction kinetics in SNAr and cross-coupling reactions .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Answer: Systematic optimization using design of experiments (DoE) evaluates variables like:
- POCl3 stoichiometry: Excess POCl3 (3–5 eq.) in Route 2 minimizes dihydroxy byproducts.
- Reaction time: SNAr reactions require 12–24 hours for >90% conversion, verified by in-line FT-IR monitoring of intermediate aldehyde formation .
Q. How does the electronic nature of substituents influence this compound’s reactivity in multi-step syntheses?
- Answer: The ester group at the 3-position deactivates the 4-Cl via resonance, directing nucleophiles to the 6-Cl. For example, ethylamine substitution occurs exclusively at the 6-position in Route 1, enabling sequential functionalization .
Q. What role do ligands play in modulating palladium’s catalytic efficiency for this compound functionalization?
- Answer: Bulky ligands (e.g., DPEPhos) prevent Pd aggregation and enhance mono-substitution selectivity. SIPr ligands increase turnover numbers but risk over-reduction in hydrogenation steps .
Q. Methodological Tables
Table 1: Comparative Analysis of Synthetic Routes
Parameter | SNAr Route | Linear Synthesis |
---|---|---|
Yield | 65–75% | 50–60% |
Key Limitation | Anhydrous conditions | Multi-step purification |
Scalability | Moderate (gram scale) | Low (milligram scale) |
Table 2: Regioselectivity in Pd-Catalyzed Reactions
Substrate | Position | Product Yield |
---|---|---|
This compound | 6-Cl | 75% |
3-Chloropyridine | Para-Cl | 0% |
Q. Critical Analysis of Contradictions
- Discrepancy in Yields: reports 75% yield for SNAr, while achieves 50–60% due to incomplete chlorination. DoE studies recommend POCl3 excess and elevated temperatures (80°C) to mitigate this .
- Regioselectivity: Computational and empirical data align for 6-Cl reactivity, but meta-substitution remains unexplored, suggesting gaps for future studies .
Properties
IUPAC Name |
ethyl 4,6-dichloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUBVINEXCCXOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344874 | |
Record name | Ethyl 4,6-dichloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40296-46-6 | |
Record name | Ethyl 4,6-dichloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,6-Dichloronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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